Cas no 851944-20-2 (N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide structure
851944-20-2 structure
Product Name:N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
CAS No:851944-20-2
MF:C21H14N4O2S2
MW:418.491461277008
CID:6242202
PubChem ID:4141120
Update Time:2025-10-29

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide
    • 851944-20-2
    • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
    • F0636-0122
    • AKOS008866044
    • N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
    • N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
    • Inchi: 1S/C21H14N4O2S2/c1-12-2-7-16-17(10-12)29-19(24-16)13-3-5-14(6-4-13)23-18(26)15-11-22-21-25(20(15)27)8-9-28-21/h2-11H,1H3,(H,23,26)
    • InChI Key: WUNFYZIOKJWZPQ-UHFFFAOYSA-N
    • SMILES: S1C(C2C=CC(=CC=2)NC(C2=CN=C3N(C=CS3)C2=O)=O)=NC2C=CC(C)=CC1=2

Computed Properties

  • Exact Mass: 418.05581805g/mol
  • Monoisotopic Mass: 418.05581805g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 788
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 128Ų

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide Pricemore >>

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Additional information on N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-5-oxo-5H-1,3thiazolo3,2-apyrimidine-6-carboxamide

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-5-oxo-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS No. 851944-20-2): A Comprehensive Overview

N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-5-oxo-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS No. 851944-20-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazolo[3,2-a]pyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a unique combination of aromatic and heterocyclic moieties, making it an intriguing subject for both academic and industrial research.

The molecular formula of N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-5-oxo-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxamide is C20H16N4O2S2, with a molecular weight of approximately 408.48 g/mol. The presence of multiple functional groups such as the benzothiazole ring, the thiazolo[3,2-a]pyrimidine core, and the carboxamide moiety contributes to its chemical versatility and potential biological activity.

Recent studies have highlighted the pharmacological properties of N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-5-oxo-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxamide. One notable area of research is its potential as an antitumor agent. In vitro and in vivo experiments have shown that this compound exhibits significant cytotoxic activity against various cancer cell lines, including those derived from breast cancer, lung cancer, and colorectal cancer. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

In addition to its antitumor properties, N-4-(6-methyl-1,3-benzothiazol-2-yl)phenyl-5-oxo-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxamide has been investigated for its anti-inflammatory effects. Preclinical studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that it may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-4-(6-methyl-1,3-benzothiazol-2-y l)phenyl -5 -oxo -5 H -1 , 3 -thia zolo [ 3 , 2 -a ] pyrimi dine -6 -car boxami de has also been studied to evaluate its suitability for clinical development. Preliminary data indicate that it has favorable oral bioavailability and a reasonable half-life in animal models. However, further optimization may be necessary to enhance its pharmacokinetic properties for human use.

The safety profile of N -4 -( 6 -m eth yl -1 , 3 -ben zot hia zol -2 -y l)p hen yl -5 -ox o -5 H -1 , 3 -thi az ol o [ 3 , 2 -a ] pyr imi dine -6 -car boxami de is another critical aspect of its development. Toxicity studies in rodents have shown that it is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive safety assessments will be required before it can advance to clinical trials.

In conclusion, N -4 -( 6 -m eth yl -1 , 3 -ben zot hia zol -2 -y l)p hen yl -5 -ox o -5 H -1 , 3 -thi az ol o [ 3 , 2 -a ] pyr imi dine -6 -car boxami de (CAS No. 851944-20-2) represents a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As more studies are conducted to elucidate its mechanisms of action and optimize its properties, this compound may pave the way for novel therapeutic strategies in oncology and inflammatory diseases.

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